3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol
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Overview
Description
3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Nitration: The nitro group is introduced via nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
Final Assembly: The final step involves coupling the substituted pyrazole with the phenol derivative under suitable conditions, often using a catalyst like palladium on carbon (Pd/C) in a hydrogenation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, forming quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant in these biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 1-Ethyl-3-methyl-1H-pyrazol-5-amine
- 4-Nitrophenyl-1H-pyrazole
Uniqueness
Compared to these similar compounds, 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and phenol groups, along with the substituted pyrazole ring, provides a versatile framework for various applications, distinguishing it from other pyrazole derivatives.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[3-(1-ethyl-3-methylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C21H21N5O3/c1-3-24-13-19(14(2)22-24)21-12-20(15-5-4-6-18(27)11-15)23-25(21)16-7-9-17(10-8-16)26(28)29/h4-11,13,21,27H,3,12H2,1-2H3 |
InChI Key |
QLCPSGYXNRQUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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